Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring, a prop-2-enoate group, and an oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The synthetic route can be summarized as follows:
Starting Material: 3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would typically include:
Feedstock Preparation: Purification of starting materials
Reaction: Esterification in a continuous flow reactor
Separation: Distillation to remove excess methanol and isolate the product
Purification: Crystallization or chromatography to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid
Reduction: Methyl 3-[4-(2-hydroxypropyl)phenyl]prop-2-enoate
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic processes.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate can be compared with similar compounds such as:
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of an oxopropyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methyl group on the phenyl ring.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Features a hydroxy group on the phenyl ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
79705-98-9 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-10(14)9-12-5-3-11(4-6-12)7-8-13(15)16-2/h3-8H,9H2,1-2H3 |
InChI Key |
DCDQXLMOHXHCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
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